molecular formula C13H15N3O4 B1414867 1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1049129-28-3

1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1414867
M. Wt: 277.28 g/mol
InChI Key: QVRMSPTVMAUUAF-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It’s substituted with a 4-ethoxyphenyl group, a methoxymethyl group, and a carboxylic acid group .


Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also has a phenyl ring (a six-membered carbon ring) substituted with an ethoxy group (an oxygen atom bonded to two carbon atoms), a methoxymethyl group (a carbon atom bonded to three hydrogen atoms and one oxygen atom, which is in turn bonded to a carbon atom), and a carboxylic acid group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group) .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo nucleophilic substitution reactions . The carboxylic acid group can participate in acid-base reactions, forming salts and esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid has been a subject of scientific interest due to its unique chemical structure and potential applications in various fields. The synthesis of this compound involves a two-step process starting from 1-azido-4-ethoxybenzene, reacting with ethyl 4,4-diethoxy-3-oxobutanoate under base catalysis to form ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate. Subsequent saponification of the ester group and removal of acetal protection yield the target compound. This process highlights the compound's potential for further chemical modifications and applications in synthetic chemistry (Pokhodylo & Obushak, 2022).

Chemical Reactions and Derivatives

The versatility of 1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is further demonstrated through its involvement in various chemical reactions. For example, it can participate in reactions leading to the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, showcasing its role in the creation of fully substituted 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science (Chen, Liu, & Chen, 2010).

Application in Organic Synthesis

The compound's application extends to organic synthesis, where it serves as a building block for more complex molecules. For instance, it has been used in the efficient synthesis of ethyl 1,2,4-triazole-3-carboxylates, which are important intermediates in the synthesis of various heterocyclic compounds. This underscores its utility in the synthesis of biologically active molecules and potential pharmaceuticals (Khomenko, Doroschuk, & Lampeka, 2016).

Future Directions

The future directions for this compound would depend on its potential applications. Triazole derivatives have been studied for their potential use in medicinal chemistry, materials science, and as ligands in coordination chemistry .

properties

IUPAC Name

1-(4-ethoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-3-20-10-6-4-9(5-7-10)16-11(8-19-2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRMSPTVMAUUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

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